molecular formula C19H21N5O3S B2713371 N-[3-methyl-4-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]acetamide CAS No. 2034323-41-4

N-[3-methyl-4-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]acetamide

Katalognummer: B2713371
CAS-Nummer: 2034323-41-4
Molekulargewicht: 399.47
InChI-Schlüssel: LQVSEINWVYULHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-methyl-4-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]acetamide is a synthetic chemical compound of high interest in medicinal chemistry and biochemical research. This molecule features a hybrid structure combining a phenylacetamide core with a pyridine-pyrazole moiety, a pattern frequently explored in the development of kinase inhibitors . Its structural architecture, incorporating a sulfonamide linker, suggests potential as a key intermediate or candidate for pharmaceutical research, particularly in the design of targeted therapies . Researchers can utilize this compound in high-throughput screening assays, mechanism-of-action studies, and as a building block for the synthesis of more complex molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting. For specific data on solubility, stability, and handling, please contact our technical support team.

Eigenschaften

IUPAC Name

N-[3-methyl-4-[2-(4-pyridin-4-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-14-11-18(23-15(2)25)3-4-19(14)28(26,27)22-9-10-24-13-17(12-21-24)16-5-7-20-8-6-16/h3-8,11-13,22H,9-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVSEINWVYULHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[3-methyl-4-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C21H25N5O2SC_{21}H_{25}N_5O_2S, characterized by its unique structure that includes a sulfamoyl group, a pyridine moiety, and a pyrazole ring. These structural features are believed to contribute to its biological activities.

Research indicates that N-[3-methyl-4-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]acetamide exhibits antimicrobial properties through various mechanisms:

  • Inhibition of Protein Synthesis : The compound has shown to disrupt bacterial protein synthesis pathways, leading to cell death.
  • Nucleic Acid Synthesis Inhibition : It interferes with nucleic acid production, further contributing to its bactericidal effects.
  • Biofilm Disruption : This compound has demonstrated significant activity against biofilms formed by pathogenic bacteria, which are often resistant to conventional treatments.

Antimicrobial Activity

The compound has been evaluated for its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (µg/mL) Activity Type
Staphylococcus aureus15.625 - 62.5Antistaphylococcal
Enterococcus faecalis62.5 - 125Antienterococcal
Escherichia coli31.108 - 124.432Antibiofilm
Pseudomonas aeruginosa62.216 - 248.863Antibiofilm

These results suggest that N-[3-methyl-4-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]acetamide possesses significant antibacterial activity, particularly against multidrug-resistant strains.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in clinical applications:

  • Antibiofilm Activity : A study demonstrated that the compound effectively disrupted biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, with biofilm inhibition concentrations (MBIC) significantly lower than those required for planktonic cells .
  • Quorum Sensing Inhibition : Research has shown that it can inhibit quorum sensing in bacteria, which is crucial for biofilm formation and virulence . This dual action not only reduces bacterial load but also prevents future infections.
  • Synergistic Effects : In combination therapies with other antibiotics, N-[3-methyl-4-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]acetamide has exhibited synergistic effects, enhancing the efficacy of existing treatments against resistant strains .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Bioactivity : Pyridin-4-yl-pyrazole analogs (e.g., ) show kinase inhibition, suggesting the target compound may share similar targets. However, substituents like 3-methylphenylacetamide could reduce off-target effects compared to chloro-methoxyphenyl derivatives .
  • Solubility : The ethylsulfamoyl linker in the target compound likely improves aqueous solubility over bulky alkyl-substituted analogs () .
  • Synthetic Accessibility: The target’s structure avoids complex chiral centers (cf. ) and multi-step Paal-Knorr condensations (cf. ), enhancing scalability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.